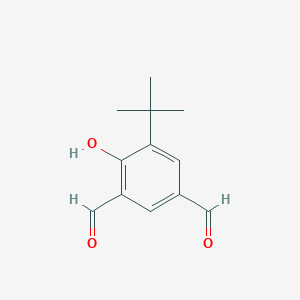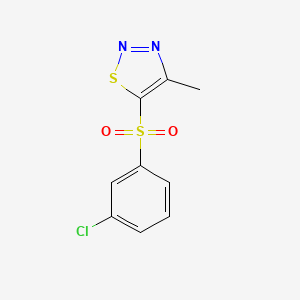
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride: is an organic compound with the molecular formula C7H14ClN3. It is commonly used in biochemical research and various industrial applications. This compound is known for its role as an enzyme activity regulator and catalyst in multiple enzymatic reactions.
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride are H1 and H2 histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
The compound acts as an agonist for the H1 and H2 histamine receptors . Upon binding to these receptors, it triggers a series of biochemical reactions. For instance, activation of H1 receptors leads to calcium mobilization , while activation of H2 receptors stimulates the activity of adenylate cyclase in neurons .
Biochemical Pathways
The activation of H1 and H2 receptors by this compound affects several biochemical pathways. The mobilization of calcium ions (Ca2+) can influence various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . On the other hand, the stimulation of adenylate cyclase can increase the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses .
Result of Action
The activation of H1 and H2 receptors by this compound can lead to various molecular and cellular effects. These may include changes in intracellular calcium levels, modulation of neurotransmitter release, and alteration of cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability and activity might be affected by storage conditions . Moreover, its interaction with other molecules in the body could potentially influence its overall effect.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with 2-ethylaminotoluene.
Step 1: 2-ethylaminotoluene reacts with sodium nitrite to form 2-ethyl-1H-imidazole.
Step 2: 2-ethyl-1H-imidazole is then reacted with chloroacetic acid to produce 1H-imidazole-2-acetic acid.
Step 3: 1H-imidazole-2-acetic acid undergoes reduction and ethylamination to yield 2-(2-ethyl-1H-imidazol-4-yl)ethanamine.
Final Step: The resulting compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: The industrial production of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Functions as an enzyme activity regulator.
- Used in the study of enzyme kinetics and mechanisms.
Medicine:
- Investigated for potential therapeutic applications due to its biological activity.
- Used in the development of pharmaceutical compounds.
Industry:
- Employed as a catalyst in various industrial chemical reactions.
- Used in the synthesis of dyes, surfactants, and other industrial chemicals .
Comparaison Avec Des Composés Similaires
- 1H-Imidazole-2-ethanamine dihydrochloride
- 2-(2-Imidazolyl)ethanamine dihydrochloride
- 2-(2-Aminoethyl)-1H-imidazole dihydrochloride
Comparison:
- 1H-Imidazole-2-ethanamine dihydrochloride: Similar structure but differs in the position of the ethyl group.
- 2-(2-Imidazolyl)ethanamine dihydrochloride: Similar imidazole ring but different substituents.
- 2-(2-Aminoethyl)-1H-imidazole dihydrochloride: Similar backbone but different functional groups.
Uniqueness: 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the imidazole ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
2-(2-ethyl-1H-imidazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-7-9-5-6(10-7)3-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIOAEBGGOLWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)




![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)

![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)

![Methyl 2-[cyanomethyl-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]acetate](/img/structure/B3001426.png)
![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)



